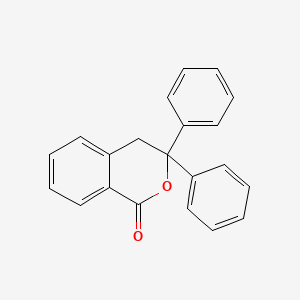

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one est un composé organique qui appartient à la classe des isochromenones. Ce composé se caractérise par sa structure unique, qui comprend un noyau de dihydroisochromenone avec deux groupes phényles attachés à la position 3. Il a suscité un intérêt dans divers domaines en raison de ses activités biologiques potentielles et de ses applications en chimie synthétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs substitués par des phényles en milieu acide ou basique. Par exemple, la réaction de l'acide 3-phénylpropanoïque avec le bromure de phénylmagnésium suivie d'une cyclisation peut donner le composé souhaité .

Méthodes de production industrielle

La production industrielle de la 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one implique généralement des voies de synthèse optimisées qui garantissent un rendement élevé et une pureté élevée. Ces méthodes utilisent souvent des procédés catalytiques et des conditions de réaction contrôlées pour obtenir une production efficace. Les détails spécifiques des méthodes industrielles sont propriétaires et peuvent varier d'un fabricant à l'autre.

Analyse Des Réactions Chimiques

Types de réactions

La 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des cétones ou des quinones correspondantes.

Réduction: Les réactions de réduction peuvent le convertir en dérivés dihydro.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.

Substitution: Des réactifs comme les halogènes (Cl₂, Br₂) et les nucléophiles (NH₃, OH⁻) sont utilisés dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des dérivés dihydro. Les réactions de substitution peuvent conduire à divers dérivés fonctionnalisés .

Applications de la recherche scientifique

Mécanisme d'action

Le mécanisme d'action de la 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. L'activité antiplaquettaire du composé est liée à son inhibition de l'enzyme cyclooxygénase-1 (COX-1) et de l'agrégation plaquettaire induite par l'acide arachidonique .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .

Comparaison Avec Des Composés Similaires

Composés similaires

3-Phényl-1H-isochromen-1-one: Partage une structure de base similaire mais avec un seul groupe phényle.

Isocoumarine (1H-2-benzopyran-1-one): Un composé apparenté avec un squelette similaire mais un schéma de substitution différent.

Unicité

La 3,3-Diphényl-3,4-dihydro-1H-isochromen-1-one est unique en raison de sa double substitution phényle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications .

Propriétés

Numéro CAS |

2674-45-5 |

|---|---|

Formule moléculaire |

C21H16O2 |

Poids moléculaire |

300.3 g/mol |

Nom IUPAC |

3,3-diphenyl-4H-isochromen-1-one |

InChI |

InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |

Clé InChI |

OXKYDSBSPQCICV-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)